methyl 4-[2-(2-nitroethyl)benzamido]benzoate
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Overview
Description
Methyl 4-[2-(2-nitroethyl)benzamido]benzoate is a chemical compound with the molecular formula C17H16N2O5 and a molecular weight of 328.32 g/mol . This compound is characterized by the presence of a nitroethyl group attached to a benzamido moiety, which is further connected to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Photopolymerization
A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This compound decomposes under UV irradiation to generate alkyl and nitroxide radicals, showing significant efficiency as a conventional photoinitiator and in the linear growth of poly(n-butyl acrylate) chains (Guillaneuf et al., 2010).
Molecular Electronic Devices
Research by Chen et al. (1999) explored a molecule containing a nitroamine redox center, demonstrating its use in electronic devices. The study highlighted the molecule's ability to exhibit negative differential resistance with an on-off peak-to-valley ratio in excess of 1000:1, underlining its potential in molecular electronic applications (Chen, Reed, Rawlett, & Tour, 1999).
Catalysis
Gasperini et al. (2003) investigated the palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate, finding that anthranilic acid significantly accelerates this process. This study opens pathways for efficient synthesis techniques in carbonylation reactions, benefiting industrial and pharmaceutical applications (Gasperini, Ragaini, Cenini, & Gallo, 2003).
Aerobic Degradation of Hazardous Materials
A study by Khan et al. (2013) on the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. strain FK357 showcased the bacterium's ability to utilize MNA as a sole carbon, nitrogen, and energy source. This highlights the potential for bioremediation strategies in degrading pollutants and hazardous materials in the environment (Khan, Vyas, Pal, & Cameotra, 2013).
Optical Storage and Materials Science
Meng et al. (1996) synthesized a compound for use in reversible optical storage materials, showing that birefringence can be photoinduced and photoerased in films of all copolymers studied. This application is critical for the development of advanced optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-nitroethyl)benzamido]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-nitroethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-nitroethyl)benzamido]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Sodium hydroxide, water, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: Methyl 4-[2-(2-aminoethyl)benzamido]benzoate.
Substitution: 4-[2-(2-nitroethyl)benzamido]benzoic acid.
Oxidation: Various oxidation products
Properties
IUPAC Name |
methyl 4-[[2-(2-nitroethyl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-24-17(21)13-6-8-14(9-7-13)18-16(20)15-5-3-2-4-12(15)10-11-19(22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRILNLIVROCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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